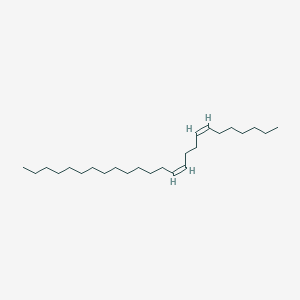

7(Z),11(Z)-Pentacosadiene

Beschreibung

Eigenschaften

IUPAC Name |

(7Z,11Z)-pentacosa-7,11-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-25H2,1-2H3/b15-13-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWXEURPGIPNW-ADYYPQGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Modulatory Role of 7(Z),11(Z)-Pentacosadiene in Drosophila Courtship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the nuanced role of the cuticular hydrocarbon (CHC) 7(Z),11(Z)-Pentacosadiene in the complex courtship behavior of Drosophila melanogaster. While long-chain dienes like 7,11-heptacosadiene (7,11-HD) and 7,11-nonacosadiene (B13384746) (7,11-ND) are well-established as primary female aphrodisiacs, this document synthesizes the available evidence suggesting a more subtle, potentially inhibitory or modulatory, function for this compound. We provide a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Concepts: Cuticular Hydrocarbons in Drosophila Courtship

Courtship in Drosophila melanogaster is a well-defined behavioral sequence involving a series of sensory cues exchanged between the male and female. Cuticular hydrocarbons, a layer of waxy compounds on the fly's cuticle, play a pivotal role in this chemical communication. These lipids, which primarily function to prevent desiccation, have been co-opted as semiochemicals, conveying information about sex, species, and receptivity.[1]

Males perceive these non-volatile pheromones through direct contact (tapping and licking) via gustatory receptors on their forelegs and proboscis.[2] This chemosensory information is then processed in the male's brain, influencing his decision to initiate and continue courtship.

Quantitative Data Presentation: Cuticular Hydrocarbon Profiles

The relative abundance of different CHCs is crucial for mate recognition. While females produce higher quantities of long-chain dienes that stimulate male courtship, males produce monoenes that can inhibit courtship from other males. The table below summarizes the key CHCs involved in Drosophila melanogaster courtship, including the available data on this compound.

| Cuticular Hydrocarbon | Abbreviation | Typical Abundance in Females | Typical Abundance in Males | Role in Male Courtship |

| This compound | 7,11-PD | Low[3][4][5] | Not typically reported | Potentially anti-aphrodisiac or modulatory[3][4][5] |

| 7(Z)-Tricosene | 7-T | Low | High | Inhibitory (anti-aphrodisiac)[1] |

| 7(Z)-Pentacosene | 7-P | Similar levels in both sexes[1] | Similar levels in both sexes[1] | Aphrodisiac[1] |

| 9(Z)-Pentacosene | 9-P | Present in both sexes | Present in both sexes | Stimulates copulation attempts[1] |

| 7(Z),11(Z)-Heptacosadiene | 7,11-HD | High[1] | Not expressed[1] | Strong aphrodisiac[1][6] |

| 7(Z),11(Z)-Nonacosadiene | 7,11-ND | High[1] | Not expressed[1] | Strong aphrodisiac[1] |

The Enigmatic Role of this compound

Unlike its longer-chain counterparts (7,11-HD and 7,11-ND), this compound is found in low abundance on mature Drosophila females.[3][4][5] Its role in courtship is not as a primary stimulant. Evidence suggests a more complex, possibly inhibitory or modulatory, function.

A key study demonstrated that the depletion of a female-specific elongase, eloF, results in a significant increase in the levels of this compound, with a concurrent decrease in 7,11-nonacosadiene.[3][4][5] This shift in the CHC profile was correlated with a significant reduction in copulation success.[3][4][5] This finding raises the hypothesis that this compound may act as an anti-aphrodisiac or that the precise ratio of different dienes is critical for successful courtship.

Signaling and Biosynthetic Pathways

The perception of CHCs involves a complex interplay of receptors and neural circuits. The biosynthesis of these compounds is also a tightly regulated process. The following diagrams illustrate these pathways.

Figure 1: Simplified biosynthetic pathway of diene CHCs in Drosophila oenocytes, highlighting the role of the elongase eloF.

Figure 2: Hypothetical signaling pathway for the modulation of courtship by different CHCs.

Experimental Protocols

The study of CHC's role in Drosophila courtship involves a combination of chemical analysis and behavioral assays.

Cuticular Hydrocarbon Extraction and Analysis

Objective: To extract, identify, and quantify CHCs from individual flies.

Methodology:

-

Extraction: Individual flies are placed in a vial with a small volume of a non-polar solvent, typically hexane, for a short period (e.g., 5-10 minutes). The fly is then removed, and the solvent, now containing the CHCs, is evaporated to a desired concentration.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The CHC extract is injected into a gas chromatograph.

-

The different hydrocarbons are separated based on their boiling points and interaction with the column.

-

The separated compounds then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio.

-

This allows for the identification and quantification of each CHC by comparing the retention times and mass spectra to known standards.

-

Behavioral Assays: Male Courtship Index

Objective: To quantify the level of male courtship behavior towards a target fly.

Methodology:

-

Fly Preparation: A single "subject" male is placed in a small observation chamber. A "target" fly (e.g., a virgin female, a mated female, or a fly with a genetically altered CHC profile) is introduced into the chamber.

-

Observation: The behavior of the male is recorded for a set period (e.g., 10 minutes).

-

Quantification: The Courtship Index (CI) is calculated as the percentage of the observation time that the male spends performing any of the defined courtship behaviors (e.g., orienting, tapping, wing extension and vibration, licking, attempting copulation).

-

Pheromone "Perfumimg": To test the effect of a specific CHC, a fly lacking that compound (or a dummy fly) can be "perfumed" with a synthetic version of the CHC. This allows for the isolation of the behavioral effect of that specific compound.

Figure 3: A typical experimental workflow for investigating the role of a specific CHC in courtship.

Implications for Research and Development

A deeper understanding of the modulatory roles of specific CHCs like this compound has several implications:

-

Basic Research: It highlights the complexity of chemical communication and the importance of the relative abundance of different signal components, rather than just the presence or absence of a single "key" pheromone.

-

Pest Management: For pest species of Drosophila, such as D. suzukii, manipulating the perception of these modulatory pheromones could lead to novel strategies for mating disruption or trapping.

-

Drug Development: While a direct application in drug development is not immediately apparent, the study of pheromone perception and its underlying neural circuitry provides a valuable model system for understanding how the brain processes sensory information to generate complex behaviors. This can provide insights into the fundamental principles of neurobiology that are relevant to a wide range of neurological and psychiatric disorders.

Conclusion

The role of this compound in Drosophila courtship is a compelling example of the subtlety and complexity of chemical communication in the animal kingdom. While not a primary aphrodisiac, the available evidence points towards a significant modulatory or even inhibitory function, highlighting the importance of the overall chemosensory landscape in shaping behavioral decisions. Further research is needed to fully elucidate the specific receptors and neural circuits that mediate the effects of this intriguing compound, which will undoubtedly provide deeper insights into the evolution and mechanisms of insect behavior.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A modular circuit architecture coordinates the diversification of courtship strategies in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetmol.cn [targetmol.cn]

- 4. caymanchem.com [caymanchem.com]

- 5. 7(Z),11(Z)--Pentacosadiene, 10MG | Labscoop [labscoop.com]

- 6. "The genetic basis of male Drosophila attraction to female 7,11-HD pher" by Elise Wong, Tobias Jehn et al. [digitalcommons.dartmouth.edu]

The Biosynthesis of 7(Z),11(Z)-Pentacosadiene in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuticular hydrocarbons (CHCs) are a crucial component of the insect epicuticle, providing a primary defense against desiccation and serving as a rich source of semiochemicals that mediate a wide array of behaviors, including mate recognition, species identification, and social interactions.[1] Among the vast diversity of insect CHCs, unsaturated long-chain hydrocarbons, particularly dienes, play a significant role in chemical communication. This technical guide provides an in-depth exploration of the biosynthesis of a specific diene, 7(Z),11(Z)-Pentacosadiene, a compound found on the cuticle of some insects, with a primary focus on the well-studied model organism, Drosophila melanogaster. In this species, closely related dienes like 7,11-heptacosadiene are critical for female sexual attractiveness.[2] The biosynthetic pathway elucidated in Drosophila serves as an excellent model for understanding the production of this class of compounds in other insects.

This document details the core enzymatic steps, precursor molecules, and genetic regulation involved in the synthesis of this compound. It presents quantitative data from key experimental studies in structured tables, provides detailed experimental protocols for the methodologies cited, and includes a visual representation of the biosynthetic pathway to facilitate a comprehensive understanding for researchers in entomology, biochemistry, and drug development.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from basic fatty acid metabolism and occurs primarily in specialized abdominal cells called oenocytes.[3] The pathway involves a series of enzymatic reactions including fatty acid synthesis, desaturation, elongation, reduction, and decarbonylation.

The synthesis begins with the de novo production of a saturated fatty acid, typically palmitoyl-CoA (C16:0), by fatty acid synthase (FAS). This precursor then undergoes a series of desaturation and elongation steps to produce the final very-long-chain fatty acyl-CoA (VLCFA) with the correct chain length and double bond positions.

A key initial step is the introduction of a double bond at the Δ9 position of a C16 or C18 fatty acyl-CoA by the enzyme Δ9-desaturase, encoded by the desat1 gene. This reaction, which preferentially uses palmitoyl-CoA as a substrate, produces (Z)-9-hexadecenoic acid (palmitoleic acid), an ω-7 fatty acid that is the precursor for all 7-monoenes and the first double bond of 7,11-dienes.[2][4]

This monounsaturated fatty acid is then elongated by a series of elongase enzymes. A crucial enzyme in this process is the female-specific elongase F (eloF), which is responsible for the elongation of fatty acid precursors to the very long chain lengths required for the synthesis of C25, C27 and C29 dienes.[5] Functional characterization of EloF in yeast has demonstrated its ability to elongate both saturated and unsaturated fatty acids up to C30.[5]

The introduction of the second double bond at the 11th position is catalyzed by a female-specific desaturase encoded by the desatF gene.[6][7] This enzyme acts on a very-long-chain fatty acyl-CoA precursor that already contains the (Z)-7 double bond.

The resulting di-unsaturated very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR). Finally, the aldehyde undergoes oxidative decarbonylation, a reaction catalyzed by a cytochrome P450 enzyme of the CYP4G family, to yield the final hydrocarbon product, this compound, with the loss of one carbon atom.[8][9]

// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; PalmitoylCoA [label="Palmitoyl-CoA (C16:0)", fillcolor="#F1F3F4", fontcolor="#202124"]; Z9_16_1_CoA [label="(Z)-9-Hexadecenoyl-CoA (C16:1Δ⁹)", fillcolor="#F1F3F4", fontcolor="#202124"]; VLC_Monounsaturated_FA [label="Very-Long-Chain\nMonounsaturated Fatty Acyl-CoA\n(e.g., C24:1Δ⁷)", fillcolor="#F1F3F4", fontcolor="#202124"]; Z7_Z11_25_2_CoA [label="(7Z,11Z)-Pentacosadienoyl-CoA\n(C25:2Δ⁷,¹¹)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Aldehyde [label="(7Z,11Z)-Pentacosadienal", fillcolor="#F1F3F4", fontcolor="#202124"]; Pentacosadiene [label="this compound (C25:2)", fillcolor="#FBBC05", fontcolor="#202124"];

// Enzymes FAS [label="Fatty Acid Synthase\n(FAS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desat1 [label="Δ9-Desaturase\n(desat1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Elongases [label="Elongases\n(including eloF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DesatF [label="Desaturase\n(desatF)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FAR [label="Fatty Acyl-CoA\nReductase (FAR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP4G [label="Cytochrome P450\nDecarbonylase (CYP4G)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AcetylCoA -> FAS; FAS -> PalmitoylCoA [label=" + Malonyl-CoA"]; PalmitoylCoA -> Desat1; Desat1 -> Z9_16_1_CoA; Z9_16_1_CoA -> Elongases; Elongases -> VLC_Monounsaturated_FA [label=" + Malonyl-CoA"]; VLC_Monounsaturated_FA -> DesatF; DesatF -> Z7_Z11_25_2_CoA; Z7_Z11_25_2_CoA -> FAR; FAR -> Fatty_Aldehyde; Fatty_Aldehyde -> CYP4G; CYP4G -> Pentacosadiene [label="- CO"]; }

Figure 1: Proposed biosynthesis pathway of this compound in insects.Quantitative Data from Genetic Studies

Genetic manipulation of the key enzymes in the biosynthesis pathway of 7,11-dienes in Drosophila melanogaster has provided quantitative insights into their roles. The following tables summarize the changes in the relative abundance of key cuticular hydrocarbons in female flies with altered gene expression.

Table 1: Effect of eloF Disruption on Female Cuticular Hydrocarbon Profile in D. melanogaster

| Hydrocarbon | Wild-Type Females (Relative Abundance %) | eloF Mutant Females (Relative Abundance %) | Fold Change |

| 7,11-Pentacosadiene (C25:2) | Low | Increased | - |

| 7,11-Heptacosadiene (C27:2) | High | Decreased | - |

| 7,11-Nonacosadiene (C29:2) | High | Severely Decreased | - |

| 7-Tricosene (C23:1) | Low | Increased | - |

| 7-Pentacosene (C25:1) | Low | Increased | - |

| 7-Heptacosene (C27:1) | Low | Decreased | - |

| n-Tricosane (C23) | Low | Increased | - |

| n-Pentacosane (C25) | Low | Increased | - |

| n-Heptacosane (C27) | Low | Decreased | - |

| Data synthesized from Chertemps et al., 2007.[5] |

Table 2: Effect of desatF RNAi Knock-down on Female Cuticular Hydrocarbon Profile in D. melanogaster

| Hydrocarbon Class | Control Females (Relative Abundance %) | desatF RNAi Females (Relative Abundance %) | Change |

| Dienes (e.g., 7,11-C27:2) | High | Dramatically Decreased | ↓ |

| Monoenes (e.g., 7-C27:1) | Low | Increased | ↑ |

| Data synthesized from Marcillac et al., 2005.[7] |

Experimental Protocols

Cuticular Hydrocarbon Extraction

This protocol describes a standard method for the extraction of CHCs from insects for subsequent analysis.

Materials:

-

Individual or pooled insects

-

Glass vials (2 mL) with PTFE-lined caps

-

Hexane (B92381) (analytical grade)

-

Vortex mixer

-

Micropipettes

-

Nitrogen gas stream for solvent evaporation

-

GC vials with micro-inserts

Procedure:

-

Place a single insect (or a defined number of smaller insects) into a clean glass vial.

-

Add a known volume of hexane (e.g., 200-500 µL) to fully submerge the insect(s).

-

Vortex the vial for 1-2 minutes to facilitate the extraction of surface lipids.

-

Carefully transfer the hexane extract to a new clean vial, leaving the insect(s) behind.

-

Concentrate the extract to the desired volume (e.g., ~25 µL) under a gentle stream of nitrogen gas.

-

Transfer the concentrated extract to a GC vial with a micro-insert for analysis.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of CHCs

This protocol outlines typical parameters for the analysis of insect CHCs.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

GC Parameters:

-

Injection Mode: Splitless

-

Injector Temperature: 320°C

-

Column: DB-1ms fused silica (B1680970) capillary column (30 m x 250 µm; 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 min.

-

Ramp 1: 50°C/min to 150°C.

-

Ramp 2: 5°C/min to 330°C, hold for 10 min.[10]

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 25-600.[10]

Double Bond Position Determination (DMDS Derivatization): To confirm the position of double bonds in unsaturated hydrocarbons, the extract can be derivatized with dimethyl disulfide (DMDS) prior to GC-MS analysis. The resulting thioether derivatives produce characteristic fragmentation patterns in the mass spectrometer that reveal the original location of the double bonds.

Functional Characterization of Desaturases and Elongases in Yeast

This protocol describes the heterologous expression of insect desaturase and elongase genes in Saccharomyces cerevisiae to determine their function and substrate specificity.

Materials:

-

S. cerevisiae strain deficient in endogenous desaturase and/or elongase activity.

-

Yeast expression vector (e.g., pYES2).

-

cDNA of the target desaturase or elongase gene.

-

Yeast transformation reagents.

-

Yeast growth media (selective and induction media).

-

Fatty acid substrates (e.g., palmitic acid, stearic acid).

-

Reagents for fatty acid extraction and methylation.

-

GC-MS for fatty acid methyl ester (FAME) analysis.

Procedure:

-

Clone the open reading frame of the target insect gene (e.g., desatF or eloF) into a yeast expression vector.

-

Transform the expression construct into a suitable yeast mutant strain.

-

Grow the transformed yeast in selective media to maintain the plasmid.

-

Induce gene expression by transferring the yeast to an induction medium (e.g., containing galactose for a GAL1 promoter).

-

Supplement the induction medium with a specific fatty acid substrate to be tested.

-

After a period of induction, harvest the yeast cells.

-

Extract total lipids from the yeast cells.

-

Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification (e.g., using methanolic HCl).

-

Analyze the FAMEs by GC-MS to identify the products of the expressed insect enzyme.[4]

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical flow of the biosynthetic pathway and a typical experimental workflow for identifying and characterizing the genes involved.

// Nodes Precursor [label="Fatty Acid Precursor\n(e.g., Palmitoyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Desaturation1 [label="First Desaturation (Δ9)\n(desat1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elongation [label="Chain Elongation\n(eloF and others)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desaturation2 [label="Second Desaturation\n(desatF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduction [label="Reduction to Aldehyde\n(FAR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decarbonylation [label="Decarbonylation\n(CYP4G)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Precursor -> Desaturation1; Desaturation1 -> Elongation; Elongation -> Desaturation2; Desaturation2 -> Reduction; Reduction -> Decarbonylation; Decarbonylation -> Product; }

Figure 2: Logical flow of enzymatic steps in diene biosynthesis.// Nodes Observation [label="Observation of\nCHC Profile Variation", fillcolor="#F1F3F4", fontcolor="#202124"]; Genetics [label="Genetic Mapping / QTL Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; CandidateGenes [label="Identify Candidate Genes\n(e.g., desaturases, elongases)", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Gene Expression Analysis\n(e.g., RNAi, mutants)", fillcolor="#F1F3F4", fontcolor="#202124"]; CHC_Analysis [label="CHC Profile Analysis\n(GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FunctionalCharacterization [label="Functional Characterization\n(e.g., Yeast Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PathwayElucidation [label="Pathway Elucidation", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Observation -> Genetics; Genetics -> CandidateGenes; CandidateGenes -> GeneExpression; GeneExpression -> CHC_Analysis; CandidateGenes -> FunctionalCharacterization; CHC_Analysis -> PathwayElucidation; FunctionalCharacterization -> PathwayElucidation; }

Figure 3: Experimental workflow for gene identification in CHC biosynthesis.Conclusion

The biosynthesis of this compound and related dienes in insects is a complex and tightly regulated process that relies on the coordinated action of a suite of enzymes, including fatty acid synthases, desaturases, elongases, reductases, and a cytochrome P450 decarbonylase. The identification and functional characterization of key genes such as desat1, desatF, and eloF in Drosophila melanogaster have been instrumental in elucidating this pathway. The methodologies outlined in this guide provide a robust framework for researchers to investigate CHC biosynthesis in other insect species and to explore the potential for targeting this pathway for the development of novel pest management strategies. Further research, particularly in the areas of in vitro reconstitution of the entire pathway and detailed kinetic analysis of the involved enzymes, will undoubtedly provide a more complete understanding of the intricate molecular machinery underlying the production of these vital chemical signals.

References

- 1. uniprot.org [uniprot.org]

- 2. A delta 9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Δ9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Rapid Evolution of Sex Pheromone-Producing Enzyme Expression in Drosophila | PLOS Biology [journals.plos.org]

- 7. Rapid evolution of sex pheromone-producing enzyme expression in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intrasexual cuticular hydrocarbon dimorphism in a wasp sheds light on hydrocarbon biosynthesis genes in Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. api.pageplace.de [api.pageplace.de]

- 10. Adaptive dynamics of cuticular hydrocarbons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Role of 7(Z),11(Z)-Pentacosadiene: A Cuticular Hydrocarbon with Anti-Aphrodisiac Properties in Drosophila melanogaster

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cuticular hydrocarbons (CHCs) are a critical component of the insect cuticle, forming a waxy layer that primarily serves to prevent desiccation. Beyond this fundamental physiological role, CHCs have evolved to become key mediators of chemical communication, influencing a wide array of behaviors including mate recognition, species isolation, and social interactions. In Drosophila melanogaster, the profile of CHCs is sexually dimorphic, with females typically producing longer-chain dienes (C27 and C29) that stimulate male courtship, while males produce shorter-chain monoenes (C23 and C25) that can inhibit courtship from other males.

This technical guide focuses on the discovery and characterization of a specific cuticular hydrocarbon, 7(Z),11(Z)-Pentacosadiene (C25:2). Initially identified as a low-abundance CHC on mature D. melanogaster females, subsequent research has revealed its potential role as an anti-aphrodisiac, highlighting the complexity and subtlety of chemical signaling in insect reproductive behavior. This discovery is intrinsically linked to the characterization of a female-biased fatty acid elongase, eloF, which has proven to be a crucial enzyme in the biosynthesis of female-specific long-chain dienes. Understanding the biosynthesis and behavioral impact of this compound offers valuable insights into the genetic and biochemical underpinnings of insect communication, with potential applications in pest management and the development of novel behavioral modifiers.

Data Presentation: Quantitative Analysis of Cuticular Hydrocarbons

The identification of this compound's role as a potential anti-aphrodisiac stems from experiments involving the knockdown of the eloF gene in Drosophila melanogaster females. The following table summarizes the quantitative data from Chertemps et al. (2007), showcasing the significant shift in the cuticular hydrocarbon profile of females with reduced eloF expression.

| Cuticular Hydrocarbon | Chemical Formula | Mean Amount (ng/fly) ± SEM (Control Females) | Mean Amount (ng/fly) ± SEM (eloF RNAi Females) | Fold Change |

| This compound (C25:2) | C₂₅H₄₈ | 28 ± 4 | 240 ± 25 | ~8.6x increase |

| 7(Z),11(Z)-Heptacosadiene (C27:2) | C₂₇H₅₂ | 350 ± 30 | 120 ± 15 | ~0.34x (decrease) |

| 7(Z),11(Z)-Nonacosadiene (C29:2) | C₂₉H₅₆ | 550 ± 40 | 80 ± 10 | ~0.15x (decrease) |

| n-Tricosane (C23) | C₂₃H₄₈ | 120 ± 12 | 180 ± 20 | ~1.5x increase |

| n-Pentacosane (C25) | C₂₅H₅₂ | 80 ± 9 | 150 ± 18 | ~1.88x increase |

Data adapted from Chertemps et al., 2007. Control flies were OK72/+. RNAi flies were OK72/eloFRNAi. SEM: Standard Error of the Mean.

Experimental Protocols

Cuticular Hydrocarbon Extraction and Analysis

A standardized protocol for the extraction and analysis of CHCs is crucial for reproducible results. The following methodology is a synthesis of common practices in the field.[1][2]

a. Sample Preparation:

-

Individual flies (e.g., 4-day-old virgin females) are anesthetized on ice or with CO₂.

-

A single fly is placed in a 2 mL glass vial with a PTFE-lined cap.

b. Extraction:

-

A known volume of a non-polar solvent, typically n-hexane (analytical grade), is added to the vial to fully submerge the insect (e.g., 200-500 µL).

-

The extraction proceeds for 10 minutes at room temperature.

-

The solvent containing the extracted CHCs is carefully transferred to a clean glass vial, often with a micro-insert, avoiding transfer of the insect body.

-

The solvent is evaporated under a gentle stream of nitrogen gas to concentrate the sample.

-

The dried extract is reconstituted in a smaller, precise volume of hexane (B92381) (e.g., 30 µL) for analysis.

c. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: 1-2 µL of the reconstituted extract is injected into the GC-MS system. A splitless injection mode is commonly used for trace analysis.

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically employed.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical temperature program starts at a lower temperature, holds for a few minutes, and then ramps up to a higher temperature to elute the long-chain hydrocarbons. For example: initial temperature of 150°C for 2 minutes, ramped to 320°C at a rate of 5°C/min, and held for 10 minutes.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, with a scan range of m/z 50-600.

-

Quantification: The abundance of each CHC is determined by integrating the area under its corresponding peak in the chromatogram. Identification is confirmed by comparing the mass spectra and retention times to those of known standards.

Behavioral Assays: Courtship Behavior

To assess the impact of altered CHC profiles on mating behavior, courtship assays are performed.[3]

-

Subjects: Wild-type males (e.g., Canton-S) are used as the courting individuals. Target females are the control and experimental groups (e.g., eloF RNAi females).

-

Procedure:

-

A single male and a single female are introduced into a small observation chamber.

-

Courtship behaviors are observed and recorded for a set period (e.g., 10-30 minutes).

-

Key parameters measured include:

-

Copulation Latency: The time from the introduction of the pair until the initiation of copulation.

-

Copulation Frequency: The percentage of pairs that successfully copulate within the observation period.

-

Courtship Index: The proportion of time the male spends performing courtship behaviors (e.g., orienting, tapping, wing vibration, licking).

-

-

-

Analysis: Statistical tests (e.g., Mann-Whitney U test) are used to compare the behavioral parameters between males courting control females and those courting experimental females. A significant increase in copulation latency and a decrease in copulation frequency with experimental females indicate a reduction in their attractiveness or an increase in inhibitory signals.

Mandatory Visualizations

Biosynthesis of Cuticular Hydrocarbons

The biosynthesis of CHCs is a multi-step process that begins with fatty acid synthesis and involves a series of enzymatic modifications. The following diagram illustrates the general pathway, highlighting the crucial role of elongases like eloF.

Caption: Generalized biosynthetic pathway of insect cuticular hydrocarbons.

Experimental Workflow: From Gene to Behavior

The investigation of this compound's function involved a logical progression from genetic manipulation to behavioral analysis. This workflow illustrates the key steps.

Caption: Experimental workflow for linking eloF gene function to CHC profile and behavior.

Proposed Signaling and Behavioral Pathway

The perception of cuticular hydrocarbons by a male fly initiates a cascade of neural events that ultimately influence its courtship behavior. While the precise receptors for this compound are not fully characterized, the general pathway can be conceptualized as follows.

Caption: Proposed pathway from CHC perception to behavioral response in male Drosophila.

Conclusion

The discovery that this compound, a minor cuticular hydrocarbon in wild-type Drosophila melanogaster females, can act as a potent anti-aphrodisiac when present in higher concentrations, underscores the nuanced nature of chemical communication in insects.[1][3][4][5][6] The knockdown of the eloF gene provided a powerful tool to unravel this function, demonstrating that a shift in the relative abundance of CHCs, specifically an increase in C25 dienes at the expense of C27 and C29 dienes, is sufficient to significantly reduce female attractiveness.[3][7] This research highlights the importance of the entire CHC bouquet, rather than the presence or absence of a single compound, in mediating complex behaviors. For researchers in drug development and pest control, these findings open avenues for the development of novel, species-specific behavioral modifiers that could disrupt mating and reproduction in pest populations by manipulating their chemical communication channels. Further research into the specific chemoreceptors and neural circuits that perceive and process these inhibitory signals will be critical for advancing these applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A female-biased expressed elongase involved in long-chain hydrocarbon biosynthesis and courtship behavior in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. targetmol.cn [targetmol.cn]

- 5. caymanchem.com [caymanchem.com]

- 6. 7(Z),11(Z)--Pentacosadiene, 10MG | Labscoop [labscoop.com]

- 7. pnas.org [pnas.org]

The Natural Abundance and Analysis of 7(Z),11(Z)-Pentacosadiene in Drosophila melanogaster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance, biosynthesis, and analysis of the cuticular hydrocarbon (CHC) 7(Z),11(Z)-Pentacosadiene in the model organism Drosophila melanogaster. This document is intended to be a comprehensive resource, detailing quantitative data, experimental protocols, and relevant biological pathways to support further research and potential applications in areas such as pest control or the development of novel pharmaceuticals targeting insect biochemistry.

Quantitative Abundance of this compound

This compound is a di-unsaturated long-chain cuticular hydrocarbon found on Drosophila melanogaster. While not one of the most abundant CHCs, its presence and concentration are significant, particularly in the context of chemical communication and mating behavior. Females of the Canton-S strain of Drosophila melanogaster generally exhibit a higher abundance of this compound compared to males.

Recent comprehensive analyses of the Drosophila Genetic Reference Panel (DGRP) have provided detailed quantitative data on the CHC profiles across numerous inbred lines. The following table summarizes the abundance of this compound (often abbreviated as 7,11-C25:2) in both sexes.

| Sex | Mean Abundance (ng/fly) | Standard Deviation (ng/fly) | Relative Abundance | Reference |

| Female | 1.98 | 0.86 | Low | [1] |

| Male | 0.23 | 0.15 | Very Low / Trace | [1] |

Table 1: Natural abundance of this compound in Drosophila melanogaster based on data from the Drosophila Genetic Reference Panel (DGRP).[1]

It has been noted that while many dienes, such as 7,11-heptacosadiene (7,11-HD), act as aphrodisiacs, an increased abundance of this compound has been correlated with reduced copulation success. This suggests a potential role for this specific CHC as an anti-aphrodisiac or a modulator of the overall pheromonal bouquet.

Biosynthesis of Cuticular Hydrocarbons

The production of this compound is part of the broader cuticular hydrocarbon biosynthesis pathway, which is a complex and highly regulated process occurring primarily in specialized cells called oenocytes.[2][3] This pathway involves several key enzymatic steps, starting from basic fatty acid synthesis and culminating in the formation of long-chain hydrocarbons that are then transported to the insect's cuticle.

The biosynthesis of CHCs begins with the creation of fatty acids.[2][3] A key enzyme in this initial stage is Acetyl-CoA carboxylase (ACC), which is responsible for the synthesis of malonyl-CoA.[2][3] Following this, Fatty Acid Synthase (FASN) progressively adds two-carbon units from malonyl-CoA to a growing acyl chain, typically producing fatty acids with 16 or 18 carbon atoms.[2][3]

These initial fatty acid chains are then elongated by a series of enzymes known as elongases to produce very-long-chain fatty acids (VLCFAs).[4] During this elongation process, desaturase enzymes introduce double bonds at specific positions along the carbon chain. For the synthesis of dienes like this compound, this involves the action of multiple desaturases, such as Desat1 and Desat2, which create the characteristic double bonds.[2][3] The resulting very-long-chain acyl-CoA is then reduced to a fatty aldehyde. The final step is the conversion of this aldehyde to a hydrocarbon, a reaction catalyzed by a P450 enzyme from the CYP4G family, which acts as an oxidative decarbonylase.

Figure 1: Simplified biosynthesis pathway of cuticular hydrocarbons in Drosophila melanogaster.

Experimental Protocols

The analysis of cuticular hydrocarbons is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS).[5] The following is a generalized protocol based on common methodologies for the extraction and analysis of CHCs from Drosophila melanogaster.

3.1. Cuticular Hydrocarbon Extraction

The extraction of CHCs is a critical first step that aims to remove the surface lipids without contaminating the sample with internal lipids.

-

Sample Collection: Individual flies (typically 4-day-old adults) are collected and can be anesthetized by cooling. For quantitative analysis, it is recommended to use single flies.

-

Solvent Extraction: The anesthetized fly is placed in a 2 ml glass vial containing 200 µL of hexane (B92381). The vial is then vortexed three times for one minute each to ensure thorough extraction of the cuticular lipids.[5]

-

Purification: The hexane extract is then transferred to a small glass column packed with approximately 75 mg of silica (B1680970) gel. The CHCs are eluted from the column with an additional 3 x 100 µL of hexane.[5]

-

Concentration: The resulting eluate is concentrated under a gentle stream of nitrogen to a final volume of approximately 25 µL. The concentrated sample is then transferred to a GC vial for analysis.[5]

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying the complex mixture of compounds present in the CHC extract.

-

Injection: 1 µL of the concentrated sample is injected into the GC with a split ratio of 20:1 at an injector temperature of 320°C.[5]

-

Gas Chromatography: The separation of CHCs is typically achieved using a non-polar capillary column, such as a DB-1ms or HP-5 (30m x 250µm; 0.25 µm film thickness).[5] Helium is used as the carrier gas at a constant flow rate of 1.0 ml/min.[5]

-

Temperature Program: An initial oven temperature of 50°C is held for 1 minute, then ramped at 50°C/min to 150°C, followed by a ramp of 5°C/min to 330°C, with a final hold for 10 minutes.[5]

-

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer.

3.3. Data Analysis

-

Compound Identification: The identification of individual CHCs is achieved by comparing their retention times and mass spectra to those of known standards and by interpreting the fragmentation patterns.

-

Quantification: The peak areas of the GC chromatograms corresponding to individual CHCs are integrated. The absolute amount of each CHC can be determined by comparing its peak area to that of an internal standard of known concentration. Relative abundance is calculated as the percentage of the total CHC profile.

Experimental Workflow

The overall process for the analysis of this compound and other CHCs in Drosophila melanogaster can be summarized in the following workflow.

Figure 2: General experimental workflow for the analysis of cuticular hydrocarbons.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A shift to shorter cuticular hydrocarbons accompanies sexual isolation among Drosophila americana group populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]

The Role of 7(Z),11(Z)-Pentacosadiene as a Behavioral Modulator in Drosophila melanogaster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular hydrocarbons (CHCs) play a pivotal role in the chemical communication of insects, mediating a range of behaviors from species recognition to courtship. In Drosophila melanogaster, a delicate balance of these surface lipids dictates mating success. This technical guide provides an in-depth analysis of 7(Z),11(Z)-Pentacosadiene, a 25-carbon diene implicated as an anti-aphrodisiac that curtails male courtship behavior. We will explore the biosynthetic origins of this compound, present quantitative data on its behavioral impact, detail the experimental protocols for its study, and outline the current understanding of the chemosensory pathways involved in its detection. This document is intended to be a comprehensive resource for researchers in neuroscience, entomology, and chemical ecology, as well as for professionals in drug discovery seeking to understand and potentially modulate insect behavior.

Introduction

In Drosophila melanogaster, the composition of cuticular hydrocarbons is sexually dimorphic. Females typically produce longer-chain dienes, such as 7,11-heptacosadiene (7,11-HD) and 7,11-nonacosadiene (B13384746) (7,11-ND), which act as powerful aphrodisiacs, stimulating male courtship. Conversely, males produce shorter-chain monoenes like 7-tricosene (B1233067) (7-T), which can inhibit courtship between males.[1][2] The biosynthesis of these compounds is a complex process involving fatty acid synthases, elongases, desaturases, and decarbonylases.[3][4]

A key enzyme in this pathway is the female-specific elongase, eloF. This enzyme is crucial for the elongation of fatty acid precursors, leading to the production of the longer-chain CHCs characteristic of females.[5][6] Recent research has demonstrated that disruption of eloF function leads to a significant shift in the female CHC profile: a decrease in the aphrodisiac 7,11-dienes and a concomitant increase in the shorter-chain this compound.[5][6][7] This altered chemical signature has profound consequences for male courtship behavior, suggesting that this compound functions as an anti-aphrodisiac.[5][6][7]

This guide will synthesize the available data to provide a clear understanding of the role of this compound in modulating Drosophila courtship, offering a foundation for further research and potential applications.

Biosynthesis of this compound

The production of cuticular hydrocarbons in Drosophila begins with the de novo synthesis of fatty acids. A cascade of enzymatic reactions involving elongases and desaturases then modifies these fatty acids to produce the diverse array of CHCs found on the cuticle. The enzyme eloF plays a critical role in determining the chain length of these hydrocarbons in females.

In wild-type females, eloF facilitates the elongation of C24 and C26 fatty acid precursors, which are then desaturated and decarbonylated to produce the C27 and C29 dienes that act as aphrodisiacs. When the function of eloF is disrupted (e.g., through RNA interference), the elongation process is stalled at the C24 precursor stage. This leads to an accumulation of the C25 diene, this compound, and a reduction in the longer-chain aphrodisiacs.[5][6]

Quantitative Data on Behavioral Effects

The alteration of the CHC profile in females with disrupted eloF function has a quantifiable impact on male courtship behavior. The following tables summarize the key findings from studies investigating these effects.[5][6]

Table 1: Cuticular Hydrocarbon Profile of Wild-Type vs. eloF RNAi Females

| Cuticular Hydrocarbon | Wild-Type Females (ng/fly ± SEM) | eloF RNAi Females (ng/fly ± SEM) | Fold Change |

| This compound (C25:2) | 2.5 ± 0.5 | 45.2 ± 5.1 | +18.1 |

| 7,11-Heptacosadiene (C27:2) | 120.3 ± 10.2 | 35.1 ± 4.3 | -3.4 |

| 7,11-Nonacosadiene (C29:2) | 150.5 ± 12.5 | 15.3 ± 2.1 | -9.8 |

Data adapted from Chertemps et al., 2007.[5][6] Bolded rows highlight the most significant changes.

Table 2: Effect of Altered CHC Profile on Male Courtship Behavior

| Behavioral Parameter | Male with Wild-Type Female | Male with eloF RNAi Female |

| Copulation Attempts (mean number) | 5.2 | 1.8 |

| Copulation Latency (minutes) | 15 | > 60 |

| Copulation Success (%) | 80 | 10 |

Data adapted from Chertemps et al., 2007.[5][6]

These data clearly demonstrate a strong negative correlation between the abundance of this compound on the female cuticle and the success of male courtship, establishing its role as a potent anti-aphrodisiac.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for the key experiments cited in this guide.

Drosophila Stocks and Rearing

-

Fly Strains: Drosophila melanogaster Canton-S is a commonly used wild-type strain. The generation of eloF RNAi lines typically involves the UAS-GAL4 system, for example, by crossing a UAS-eloF-RNAi line with a driver line that expresses GAL4 in the oenocytes (the primary site of CHC synthesis), such as oenocyte-GAL4.

-

Rearing Conditions: Flies should be reared on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle. For behavioral experiments, newly eclosed flies are collected and aged for 3-5 days to ensure sexual maturity. Males and females should be housed separately to maintain virginity until the start of the experiment.

Cuticular Hydrocarbon Extraction and Analysis

This protocol outlines the standard procedure for extracting and analyzing CHCs from individual flies.

Courtship Behavior Assay

This assay is used to quantify various parameters of male courtship behavior.

-

Preparation: Use a small, circular courtship chamber (e.g., 10 mm in diameter, 3 mm deep).

-

Acclimation: Introduce a single virgin male into the chamber and allow it to acclimate for 5 minutes.

-

Introduction of Female: Gently introduce a single virgin female (either wild-type or eloF RNAi) into the chamber.

-

Recording: Immediately begin recording the behavior of the pair for a set period, typically 10-60 minutes, using a video camera.

-

Data Analysis: Score the recordings for the following parameters:

-

Courtship Index: The percentage of time the male spends performing any courtship behavior (orientation, tapping, wing vibration, licking, attempting copulation).

-

Copulation Latency: The time from the introduction of the female to the initiation of copulation.

-

Number of Copulation Attempts: The total number of times the male attempts to copulate with the female.

-

Copulation Success: A binary measure of whether copulation occurred within the observation period.

-

Sensory Perception and Signaling Pathway

The detection of non-volatile cuticular hydrocarbons in Drosophila is mediated by gustatory receptor neurons (GRNs) located on the tarsi (legs) and the proboscis. While the specific gustatory receptor (GR) that detects this compound has not yet been definitively identified, it is hypothesized to be a member of the large family of Gr genes.

Upon binding of this compound to its receptor on the surface of a GRN, a signaling cascade is initiated, leading to the depolarization of the neuron and the firing of action potentials. This sensory information is then transmitted to the subesophageal ganglion (SEG) and higher brain centers, where it is processed to ultimately inhibit the motor programs associated with courtship behavior.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the role of this compound as an anti-aphrodisiac in Drosophila melanogaster. The disruption of the eloF gene provides a powerful genetic tool to manipulate the CHC profile and study the behavioral consequences of this specific compound.

Future research should focus on several key areas:

-

Receptor Identification: The identification of the specific gustatory receptor(s) for this compound is a critical next step. This could be achieved through a combination of genetic screens, electrophysiological recordings from individual sensilla, and heterologous expression studies.

-

Neural Circuit Mapping: Elucidating the complete neural circuit from the peripheral sensory neurons to the central brain regions that control courtship will provide a deeper understanding of how this chemical signal is translated into a behavioral response.

-

Evolutionary Significance: Investigating the presence and function of this compound in other Drosophila species could shed light on its role in reproductive isolation and speciation.

-

Potential for Pest Control: A thorough understanding of the chemical signals that inhibit mating could potentially be exploited for the development of novel, species-specific pest control strategies.

This technical guide provides a solid foundation for researchers and professionals to delve into the fascinating world of chemical communication in Drosophila and leverage this knowledge for both fundamental scientific discovery and practical applications.

References

- 1. pnas.org [pnas.org]

- 2. scispace.com [scispace.com]

- 3. pnas.org [pnas.org]

- 4. Drosophila courtship conditioning as a measure of learning and memory. | Janelia Research Campus [janelia.org]

- 5. pnas.org [pnas.org]

- 6. rezavallab.org [rezavallab.org]

- 7. Odors drive feeding through gustatory receptor neurons in Drosophila | eLife [elifesciences.org]

Preliminary Investigation of 7(Z),11(Z)-Pentacosadiene in Insect Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7(Z),11(Z)-Pentacosadiene is a cuticular hydrocarbon (CHC) found in low abundance on mature female Drosophila melanogaster. Preliminary research indicates that this long-chain unsaturated hydrocarbon may play a significant role in chemical communication and courtship behavior. This technical guide provides a comprehensive overview of the current understanding of this compound's role in insect behavior, focusing on quantitative data from genetic manipulation studies, detailed experimental protocols for behavioral bioassays, and a proposed biosynthetic pathway. The information presented is primarily based on studies in Drosophila melanogaster, as data on other insect species is currently limited.

Introduction

Cuticular hydrocarbons are a critical component of the insect exoskeleton, primarily serving to prevent desiccation. However, they have also evolved to function as complex chemical signals, mediating a wide range of behaviors including species recognition, mate choice, and social interactions.[1] In Drosophila melanogaster, the CHC profile is sexually dimorphic, with females producing longer-chain dienes, such as 7,11-heptacosadiene (7,11-HD) and 7,11-nonacosadiene (B13384746) (7,11-ND), which act as aphrodisiacs.[1][2]

This compound (C25:2) is a less abundant, shorter-chain diene found on female flies.[3][4] Recent genetic studies have implicated this compound as a potential anti-aphrodisiac or a modulator of the overall pheromone blend, thereby influencing male courtship behavior and mating success.[3][4][5] This guide will delve into the key findings that have brought this molecule to the attention of researchers in chemical ecology and insect behavior.

Quantitative Data from Genetic Manipulation Studies

The most significant insights into the function of this compound have come from the genetic manipulation of its biosynthetic pathway in Drosophila melanogaster. The study by Chertemps et al. (2007) provides the most direct quantitative evidence to date.[6] By using RNA interference (RNAi) to knock down the expression of a female-specific elongase gene, eloF, researchers were able to alter the CHC profile of female flies, leading to a significant increase in this compound and a concurrent decrease in longer-chain dienes. This altered chemical profile had a profound impact on courtship and mating success.

The key quantitative findings from this study are summarized in the tables below.

Table 1: Effect of eloF RNAi on the Cuticular Hydrocarbon Profile of D. melanogaster Females

| Cuticular Hydrocarbon | Control Females (Relative Abundance %) | eloF RNAi Females (Relative Abundance %) | Percentage Change |

| This compound (C25:2) | ~2.5 | ~16.2 | +554% |

| 7,11-Heptacosadiene (C27:2) | ~25.0 | ~15.0 | -40% |

| 7,11-Nonacosadiene (C29:2) | ~16.5 | ~4.5 | -73% |

Data extracted from Chertemps et al. (2007).[6]

Table 2: Effect of Altered CHC Profile (Increased this compound) on D. melanogaster Courtship Behavior

| Behavioral Parameter | Control Females | eloF RNAi Females | Percentage Change |

| Copulation Success | 83.9% | 43.5% | -48.2% |

| Courtship Index | ~0.8 | ~0.34 | -58% |

| Number of Copulation Attempts | ~14 | ~9 | -36% |

| Copulation Latency (seconds) | ~250 | ~430 | +72% |

Data extracted from Chertemps et al. (2007).[6]

These data strongly suggest that an increased relative abundance of this compound, at the expense of longer-chain dienes, significantly reduces the attractiveness of females to males, leading to a dramatic decrease in mating success.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its role in insect behavior.

Drosophila Courtship and Mating Success Bioassay

This protocol is a standard method to quantify male courtship behavior and mating success in Drosophila melanogaster.

Materials:

-

Virgin male and female Drosophila melanogaster (control and experimental genotypes).

-

Mating chambers (e.g., small petri dishes or custom-made chambers).

-

Dissecting microscope.

-

Aspirator for handling flies.

-

Timer.

-

Video recording equipment (optional but recommended for detailed analysis).

Procedure:

-

Fly Rearing and Collection:

-

Rear flies on standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle.

-

Collect virgin females and males within 8 hours of eclosion to ensure their virginity.

-

Age males and females separately in vials with fresh food for 3-5 days.

-

-

Experimental Setup:

-

On the day of the experiment, aspirate a single male and a single female into a mating chamber.

-

Allow the flies to acclimate for a short period (e.g., 1-2 minutes).

-

-

Observation and Data Collection:

-

Observe the pair for a set period, typically 30-60 minutes.

-

Record the following parameters:

-

Courtship Latency: Time from the introduction of the pair until the male initiates courtship (e.g., wing vibration, tapping).

-

Courtship Index: The proportion of the observation period that the male spends actively courting the female.

-

Number of Copulation Attempts: The total number of times the male attempts to mount the female.

-

Copulation Latency: Time from the start of the observation until the initiation of copulation.

-

Copulation Success: A binary measure (yes/no) of whether copulation occurred within the observation period.

-

Copulation Duration: The length of time the pair remains in copula.

-

-

-

Data Analysis:

-

Compare the behavioral parameters between control and experimental groups using appropriate statistical tests (e.g., t-test, Mann-Whitney U test for continuous data; Chi-square or Fisher's exact test for categorical data like copulation success).

-

Cuticular Hydrocarbon Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of CHCs from individual flies.

Materials:

-

Individual flies (frozen or freshly euthanized).

-

Glass vials with Teflon-lined caps.

-

Hexane (B92381) (or other suitable non-polar solvent).

-

Vortex mixer.

-

Micropipettes.

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Internal standard (e.g., n-alkane such as C28 or C30).

Procedure:

-

Extraction:

-

Place a single fly into a glass vial.

-

Add a known volume of hexane (e.g., 50 µL) containing an internal standard.

-

Agitate the vial on a vortex mixer for 2 minutes to extract the CHCs.

-

Carefully remove the fly from the vial.

-

The hexane extract now contains the CHCs.

-

-

GC-MS Analysis:

-

Inject a small volume of the extract (e.g., 1 µL) into the GC-MS.

-

Use a non-polar column suitable for hydrocarbon analysis.

-

Employ a temperature program that allows for the separation of different CHCs.

-

The mass spectrometer will fragment the eluting compounds, allowing for their identification based on their mass spectra and retention times compared to known standards.

-

-

Quantification:

-

Quantify the amount of each CHC by comparing its peak area to the peak area of the internal standard.

-

Calculate the relative abundance of each CHC as a percentage of the total CHC profile.

-

Visualization of Pathways and Workflows

Proposed Biosynthetic Pathway of 7,11-Dienes in Drosophila melanogaster

The biosynthesis of this compound and other 7,11-dienes is a multi-step process involving fatty acid synthesis, desaturation, and elongation.

Caption: Proposed biosynthetic pathway for 7,11-dienes in D. melanogaster.

Experimental Workflow for Investigating the Behavioral Effects of this compound

This diagram illustrates the logical flow of experiments to determine the behavioral role of a specific cuticular hydrocarbon.

Caption: Experimental workflow for studying CHC function.

Logical Relationship of EloF Activity and Pheromone Profile

This diagram illustrates the inverse relationship between eloF elongase activity and the abundance of this compound.

Caption: Relationship between eloF, CHCs, and mating.

Discussion and Future Directions

The preliminary investigation into the role of this compound in Drosophila melanogaster behavior has opened up several intriguing avenues for future research. The current data strongly supports the hypothesis that the relative abundance of this diene is critical for optimal mating success. An overabundance of this compound, resulting from the downregulation of the eloF elongase, appears to disrupt the chemical signal that males perceive as indicative of a suitable mate.

Several key questions remain unanswered:

-

Direct Behavioral Effects of Synthetic this compound: The current evidence is based on genetic manipulation, which alters the entire CHC profile. Bioassays using synthetic this compound applied to receptive females or dummy flies are needed to confirm its direct behavioral effect, whether it is inhibitory or simply less stimulatory than longer-chain dienes.

-

Electrophysiological Responses: The neuronal basis of this compound perception is unknown. Electrophysiological techniques such as electroantennography (EAG) and single-sensillum recording (SSR) are required to identify the olfactory sensory neurons that detect this compound and to characterize their response profiles.

-

Role in Other Insect Species: The presence and function of this compound in other insect species is largely unexplored. Investigating its occurrence and behavioral significance in other Diptera, as well as in other insect orders, could reveal conserved or divergent roles in chemical communication.

-

Interaction with Other Pheromones: It is likely that this compound does not act in isolation but rather as part of a complex pheromonal blend. Future studies should investigate how its perception is modulated by the presence of other CHCs and volatile compounds.

Conclusion

The study of this compound provides a compelling example of how subtle changes in the relative abundance of a single cuticular hydrocarbon can have profound effects on insect behavior. While our understanding is currently limited to Drosophila melanogaster, the available data highlights the importance of this compound as a modulator of courtship and mating success. Further research, employing a combination of chemical synthesis, behavioral bioassays, and electrophysiology, will be crucial to fully elucidate the role of this and other minor components of insect pheromone blends. This knowledge will not only advance our fundamental understanding of chemical communication but may also open new avenues for the development of novel pest management strategies.

References

- 1. Drosophila Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sexual Communication in the Drosophila Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 7(Z),11(Z)--Pentacosadiene, 10MG | Labscoop [labscoop.com]

- 5. A female-biased expressed elongase involved in long-chain hydrocarbon biosynthesis and courtship behavior in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

An In-depth Technical Guide to the Solubility and Stability of 7(Z),11(Z)-Pentacosadiene for Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of 7(Z),11(Z)-Pentacosadiene, a long-chain non-conjugated diene with significance in chemical ecology and behavioral research. The information compiled herein is intended to assist researchers in the effective design and execution of experiments involving this compound, with a focus on ensuring its solubility and stability for reliable and reproducible results.

Core Properties and Handling

This compound (C₂₅H₄₈, Molecular Weight: 348.65 g/mol ) is a hydrocarbon found on the cuticle of Drosophila melanogaster and is implicated in courtship and mating behaviors.[1] Proper handling and storage are crucial to maintain its integrity for experimental use.

Solubility

Table 1: Quantitative Solubility Data for this compound

| Solvent | Formula | Polarity | Solubility (at ambient temperature) | Source |

| Dimethylformamide (DMF) | C₃H₇NO | Polar | 20 mg/mL | |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Polar | 20 mg/mL | |

| Ethanol | C₂H₅OH | Polar | 20 mg/mL | |

| Hexane | C₆H₁₄ | Non-polar | Soluble (often supplied in hexane) | |

| Acetone | C₃H₆O | Polar | Likely soluble, no data available | - |

| Chloroform | CHCl₃ | Non-polar | Likely highly soluble, no data available | - |

| Methanol | CH₃OH | Polar | Likely poorly soluble, no data available | - |

| Water | H₂O | Polar | Insoluble | [2][3] |

Note: For polar aprotic solvents like DMF and DMSO, the solubility is likely facilitated by the large hydrocarbon chain of the solute. However, for biological assays, it is crucial to consider the potential toxicity of the solvent.

Stability and Storage

As a polyunsaturated hydrocarbon, this compound is susceptible to degradation, primarily through oxidation. Proper storage is essential to ensure its stability over time.

Table 2: Stability and Storage Recommendations for this compound

| Parameter | Recommendation | Rationale | Source |

| Storage Temperature | -20°C | To minimize the rate of potential degradation reactions, particularly oxidation. | |

| Storage Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the double bonds by atmospheric oxygen. | [4][5] |

| Light Exposure | Protect from light by using amber vials or by wrapping containers in aluminum foil. | Light, especially UV light, can catalyze the formation of free radicals, initiating autoxidation. | [4][5] |

| Long-term Stability | Stable for ≥ 1 year when stored properly at -20°C. | Empirical data from suppliers. | |

| Formulation | If in solution (e.g., hexane), ensure the solvent is of high purity and degassed to remove dissolved oxygen. | Impurities in the solvent can catalyze degradation. Dissolved oxygen can participate in oxidation reactions. |

Experimental Protocols

The following protocols are generalized from the handling of insect cuticular hydrocarbons and long-chain unsaturated fatty acids. Researchers should adapt these protocols to their specific experimental needs and perform validation studies.

Preparation of Stock Solutions

A standardized workflow is critical for preparing solutions of this compound for experimental use.

Caption: A logical workflow for the preparation and handling of this compound stock solutions.

Bioassay Administration

For behavioral bioassays, such as those involving Drosophila, the compound is often applied to a substrate or directly to a decoy insect.

Caption: A generalized protocol for the application of this compound in a bioassay.

Degradation Pathways

The primary degradation pathway for this compound is expected to be autoxidation, a free-radical mediated process that targets the double bonds. This is a common degradation route for polyunsaturated hydrocarbons.[6][7][8][9]

Caption: A simplified diagram of the likely autoxidation pathway for this compound.

The methylene (B1212753) group between the two double bonds (at C-9) is particularly susceptible to hydrogen atom abstraction, which initiates the radical chain reaction. The resulting pentadienyl radical is resonance-stabilized, and oxygen can then add at different positions, leading to a mixture of hydroperoxide isomers. These hydroperoxides can further decompose, especially in the presence of heat, light, or metal ions, to form secondary oxidation products such as aldehydes and ketones. To mitigate this, the use of antioxidants like α-tocopherol can be considered in some experimental setups, as it can quench the peroxyl radicals and terminate the chain reaction.[6][8][9]

Biological Context: Role in Drosophila Courtship

In Drosophila melanogaster, cuticular hydrocarbons (CHCs) play a crucial role in chemical communication, particularly in the context of mating. This compound is a female-specific CHC that has been shown to influence male courtship behavior.

Caption: A diagram illustrating the proposed role of this compound in modulating male courtship behavior in Drosophila melanogaster.

Studies have suggested that an increase in the relative abundance of this compound on the female cuticle can lead to a reduction in copulation success, indicating it may function as an anti-aphrodisiac.[1] This highlights the importance of using pure and stable preparations of this compound in behavioral studies to avoid confounding results from degradation products that might alter its biological activity.

Conclusion

This compound is a valuable tool for research in chemical ecology and neurobiology. Its utility, however, is contingent on a thorough understanding of its solubility and stability. This guide provides a foundational understanding of these properties, offering practical advice for its handling and use in experimental settings. Researchers are encouraged to perform their own validation experiments to determine the optimal conditions for their specific applications, particularly concerning solvent choice and long-term stability in their experimental systems. By adhering to the principles outlined in this guide, scientists can enhance the reliability and reproducibility of their research involving this important semiochemical.

References

- 1. Experimental Introgression To Evaluate the Impact of Sex Specific Traits on Drosophila melanogaster Incipient Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkanes, Alkenes and Conjugated Dienes | Pharmaguideline [pharmaguideline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijirset.com [ijirset.com]

- 6. Substituent effects on regioselectivity in the autoxidation of nonconjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Substituent effects on regioselectivity in the autoxidation of nonconjugated dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Role of 7(Z),11(Z)-Pentacosadiene in Chemical Communication: A Technical Guide

For Immediate Release

Shanghai, China – December 5, 2025 – This technical guide provides an in-depth analysis of the research applications of the compound identified by CAS number 127599-39-7, scientifically known as 7(Z),11(Z)-Pentacosadiene. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its biological significance, the experimental methodologies used to study it, and the underlying signaling pathways it modulates.

Core Compound Identification

The compound with CAS number 127599-39-7 is this compound, a long-chain unsaturated hydrocarbon. It is a naturally occurring cuticular hydrocarbon (CHC) found in the fruit fly, Drosophila melanogaster.

Table 1: Compound Identification

| Property | Value |

| CAS Number | 127599-39-7 |

| Chemical Name | This compound |

| Molecular Formula | C₂₅H₄₈ |

| Molecular Weight | 348.65 g/mol |

Primary Research Application: A Modulator of Courtship Behavior

The primary research application of this compound lies in the study of chemical communication and behavior in Drosophila melanogaster. It is recognized as a key pheromone involved in the intricate rituals of courtship and mating.

Anti-Aphrodisiac Properties

Research has demonstrated that this compound can function as an anti-aphrodisiac, reducing the courtship behavior of male flies towards females. This effect is linked to the expression of the fatty acid elongase gene, eloF.[1]

A pivotal study by Chertemps et al. (2007) revealed that the suppression of eloF in female Drosophila leads to a significant shift in their CHC profile. Specifically, there is a marked decrease in the typical female aphrodisiac pheromones, 7,11-heptacosadiene (7,11-HD) and 7,11-nonacosadiene (B13384746) (7,11-ND), and a concurrent, substantial increase in the production of this compound. This alteration in the CHC profile renders the females significantly less attractive to males, thereby reducing courtship initiation and success.[1]

Table 2: Quantitative alysis of Cuticular Hydrocarbon Changes and Behavioral Impact

| Genotype | 7,11-Heptacosadiene (7,11-HD) & 7,11-Nonacosadiene (7,11-ND) Levels | This compound Levels | Male Courtship Index |

| Wild-Type Females | Normal | Low | High |

| eloF RNAi Females | Markedly Decreased | Substantially Increased | Significantly Reduced |

This table summarizes the findings from Chertemps et al. (2007).[1]

Experimental Protocols

The investigation of this compound's role in Drosophila behavior relies on a combination of genetic manipulation, chemical analysis, and behavioral assays.

Gas Chromatography-Mass Spectrometry (GC-MS) for Cuticular Hydrocarbon Analysis

GC-MS is the standard method for identifying and quantifying the CHC profiles of individual flies.

Protocol:

-

Sample Preparation: Individual flies are placed in a glass vial with a small volume of a non-polar solvent, typically hexane (B92381), and vortexed to extract the CHCs from the cuticle.

-

Injection: A small volume of the hexane extract is injected into the GC-MS instrument.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a long, thin column. The different hydrocarbons are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated compounds exit the GC column, they are bombarded with electrons, causing them to fragment in a predictable manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

Data Analysis: The retention time in the GC and the mass spectrum from the MS are used to identify and quantify the individual hydrocarbons in the sample by comparing them to known standards.

Drosophila Courtship Assay

This behavioral assay is used to quantify the effect of altered CHC profiles on male courtship behavior.

Protocol:

-

Fly Preparation: Male and female flies are collected shortly after eclosion and aged individually to ensure they are virgin and sexually mature.

-

Courtship Chamber: A single male and a single female (either a wild-type or a genetically modified female with an altered CHC profile) are introduced into a small, transparent courtship chamber.

-

Observation and Recording: The interactions between the flies are observed and recorded for a set period, typically 10-30 minutes.

-

Courtship Index Calculation: The "courtship index" is calculated as the percentage of time the male spends performing recognizable courtship behaviors (e.g., orienting towards the female, tapping her with his foreleg, vibrating his wing to produce a courtship song, and attempting copulation).

-

Statistical Analysis: The courtship indices of males paired with different types of females are statistically compared to determine the significance of any observed differences in courtship behavior.

Signaling Pathways and Molecular Mechanisms

The perception of pheromones in Drosophila is a complex process involving specialized chemosensory neurons. While the precise signaling cascade for this compound is an active area of research, the general pathway for contact pheromone perception is understood to involve gustatory receptors.

Pheromone Perception in Drosophila

Contact pheromones, like this compound, are detected by gustatory receptor neurons (GRNs) located in sensory bristles on the male's forelegs and proboscis. These neurons express specific receptors from the Gustatory Receptor (Gr) and Pickpocket (ppk) families of ion channels.[2][3] Upon binding of the pheromone, these ion channels are thought to open, leading to the depolarization of the GRN and the generation of an electrical signal. This signal is then transmitted to higher brain centers, such as the subesophageal ganglion and the antennal lobe, where it is processed to elicit a specific behavioral response, such as the suppression of courtship.[3]

Caption: General signaling pathway for contact pheromone perception in Drosophila.

Experimental Workflow for Investigating Pheromone Effects

The overall experimental logic for studying the effects of a compound like this compound involves a multi-step process.

Caption: Experimental workflow for studying pheromone function in Drosophila.

Future Directions

The study of this compound and other cuticular hydrocarbons in Drosophila continues to be a vibrant area of research. Future investigations will likely focus on the precise identification of the specific gustatory receptors that bind to this compound and the detailed elucidation of the downstream neural circuits that mediate the resulting behavioral changes. A deeper understanding of these processes will provide valuable insights into the evolution of chemical communication and the molecular basis of behavior.

References

An In-depth Technical Guide to the Ecological Significance of 7(Z),11(Z)-Pentacosadiene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract